molecular formula C2H8NaO9S2 B1644443 Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate CAS No. 6057-38-1

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

Cat. No.: B1644443
CAS No.: 6057-38-1
M. Wt: 263.2 g/mol
InChI Key: VCAJIHFNJRQKRQ-UHFFFAOYSA-N
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Description

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, also known as Glyoxal-sodium bisulfite monohydrate, is a chemical compound with the formula C2H4O8S2.2Na.H2O . It is used in the preparation of “edisylate” salts .


Molecular Structure Analysis

The molecular formula of this compound is C2H4O8S2.2Na.H2O . The molecular weight is 284.173 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.16 . The compound is a non-combustible solid .

Scientific Research Applications

Novel Vic-Dioximes and Biological Activity

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate has been utilized in the synthesis of novel vic-dioximes, leading to the formation of complex structures with transition metal ions. These synthesized vic-dioximes have shown promise in spectral studies and have been evaluated for their antimicrobial activity against various fungi, demonstrating the chemical's utility in developing potential antimicrobial agents (Kurtoglu et al., 2008).

Radiotherapeutic Applications

The compound has been prepared with high specific activity for radiotherapeutic treatments, specifically targeting osseous tumors. Its purification and validation through spectrochemical quantitation and radionuclide determinations highlight its potential in medical applications requiring radioactive compounds, particularly in cancer therapy (McCreary et al., 1979).

Energy Storage Materials

Its derivative, the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, has been identified as a promising anode material for rechargeable sodium ion batteries. This application showcases the compound's relevance in the development of energy storage technologies, offering a sustainable solution with high capacity and long cycle life for future battery systems (Zhu et al., 2015).

Synthesis of Aromatic Compounds

The chemical has also been utilized in the synthesis of ethylenedithio substituted aromatics, serving as a reagent for generating new heterocyclic systems. This application indicates its utility in organic synthesis, contributing to the creation of novel compounds with potential applications in materials science and pharmaceuticals (Allared et al., 2001).

Catalytic Applications

A derivative formed from the reaction with tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate has been used to create a charge-assisted hydrogen-bonded organic framework (CAHOF). This framework acts as a recyclable Brønsted acid catalyst, highlighting the compound's potential in facilitating various chemical reactions, including the ring-opening of epoxides and Diels–Alder reactions (Kuznetsova et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate involves the reaction of ethylene glycol with sulfuric acid to form ethylene disulfate, which is then hydrolyzed to form Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate.", "Starting Materials": [ "Ethylene glycol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethylene glycol is added to sulfuric acid and heated to form ethylene disulfate.", "Step 2: Ethylene disulfate is hydrolyzed with sodium hydroxide to form Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.", "Step 3: The product is then crystallized from water to form Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate." ] }

CAS No.

6057-38-1

Molecular Formula

C2H8NaO9S2

Molecular Weight

263.2 g/mol

IUPAC Name

disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate

InChI

InChI=1S/C2H6O8S2.Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;1H2

InChI Key

VCAJIHFNJRQKRQ-UHFFFAOYSA-N

SMILES

C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.O.[Na]

332360-05-1

Pictograms

Irritant

Origin of Product

United States

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